n-((5-Sulfamoylthiophen-2-yl)methyl)propionamide

Description

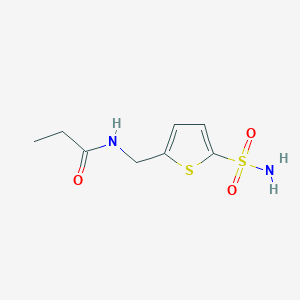

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide is a synthetic organic compound characterized by a thiophene ring substituted with a sulfamoyl group (–SO₂NH₂) at the 5-position, linked via a methylene bridge to a propionamide moiety. This structure combines a sulfur-containing heterocycle with a sulfonamide functional group, which is often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrases) or antimicrobial applications.

Properties

Molecular Formula |

C8H12N2O3S2 |

|---|---|

Molecular Weight |

248.3 g/mol |

IUPAC Name |

N-[(5-sulfamoylthiophen-2-yl)methyl]propanamide |

InChI |

InChI=1S/C8H12N2O3S2/c1-2-7(11)10-5-6-3-4-8(14-6)15(9,12)13/h3-4H,2,5H2,1H3,(H,10,11)(H2,9,12,13) |

InChI Key |

VESSJVJIUQMSEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCC1=CC=C(S1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide typically involves the reaction of 5-sulfamoylthiophene-2-carbaldehyde with propionamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The carbonyl group in the propionamide moiety can be reduced to form corresponding alcohols.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

The following analysis compares N-((5-Sulfamoylthiophen-2-yl)methyl)propionamide with structurally related propionamide derivatives, focusing on molecular features, functional groups, and regulatory contexts.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Implications

Key Observations:

Sulfamoyl vs. Fluorinated/Methoxy Groups: The sulfamoyl group in the target compound increases polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme active sites. In contrast, fluorinated or methoxy-substituted analogs (e.g., compounds) exhibit greater lipophilicity, enhancing blood-brain barrier penetration .

Heterocyclic Backbone Differences: The thiophene ring in the target compound is smaller and more electron-rich than the piperidine or tetrahydroquinoline cores in analogs. This may influence metabolic stability; thiophenes are less prone to oxidative degradation compared to saturated heterocycles like piperidine.

Biological Activity

n-((5-Sulfamoylthiophen-2-yl)methyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 253.31 g/mol

This compound features a thiophene ring substituted with a sulfamoyl group, which is critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to modulate immune responses, potentially reactivating the immune system against tumors. Studies suggest that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, particularly by targeting specific kinases involved in cell cycle regulation .

Inhibition of Protein Kinases

The compound's ability to act as a protein kinase inhibitor is noteworthy. Protein kinases play crucial roles in various cellular processes, including cell growth and division. Inhibitors of these enzymes are being explored for their therapeutic potential in treating cancers and other proliferative diseases. This compound may inhibit kinases such as CDK (Cyclin-dependent kinases), which are implicated in cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. It has been suggested that derivatives with similar structures can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Study 1: Anticancer Activity

A study evaluating the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at higher concentrations, the compound significantly reduced viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Another investigation focused on the mechanism by which this compound exerts its effects on protein kinases. Using biochemical assays, researchers found that this compound selectively inhibited CDK2 activity, leading to cell cycle arrest in the G1 phase. This finding aligns with the observed reduction in cell proliferation rates.

Study 3: Anti-inflammatory Properties

A recent study explored the anti-inflammatory potential of this compound in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and improved joint function, supporting the hypothesis that it may serve as an effective treatment for inflammatory diseases.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.